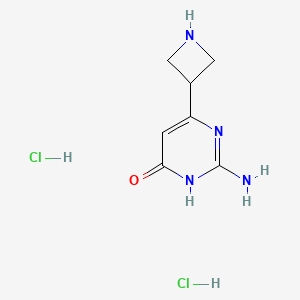

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride

Descripción general

Descripción

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a pyrimidine compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. This compound is known for its versatility and has been utilized in various fields of research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with azetidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Nucleophilic Substitution

The azetidine ring undergoes nucleophilic attack under basic conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | N-alkylated azetidine derivatives | 64–75% | |

| Aza-Michael Addition | DBU, acetonitrile, 65°C | Piperidine/azetidine hybrids | 61–73% |

In one protocol, reaction with 2,3-dihydro-1H-isoindoline produced hybrid structures via amine-mediated additions .

Oxidation and Reduction

Hydrogenolysis of related azetidine derivatives using Pd/C yielded 3-aminoazetidine intermediates .

Acid/Base-Mediated Hydrolysis

The hydroxyl group at position 4 participates in pH-dependent reactions:

-

Acidic hydrolysis (HCl, reflux): Cleavage of pyrimidine ring to form urea derivatives

-

Basic hydrolysis (NaOH, H₂O/EtOH): Deprotonation and salt formation, enhancing solubility

Reaction Optimization

Critical parameters for high-yield transformations:

Mechanistic Insights

-

Azetidine ring-opening : Initiated by protonation at nitrogen, followed by nucleophilic attack (e.g., by amines or water)

-

Pyrimidine electrophilic substitution : Directed by electron-donating amino/hydroxyl groups at positions 2 and 4

Characterization of Products

Post-reaction analysis employs:

Biological Relevance

While not the focus here, reactivity correlates with bioactivity. For example, alkylated derivatives show COX-2 inhibition (IC₅₀: 0.04–8.23 μM) , highlighting the importance of synthetic modifications for drug discovery.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Notably:

- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development .

- Antitumor Potential : Studies have suggested that similar pyrimidine derivatives can inhibit tumor growth, indicating possible applications in oncology .

Enzyme Inhibition Studies

The compound may serve as an inhibitor for specific enzymes involved in various metabolic pathways. For instance:

- Dihydrofolate Reductase (DHFR) : Pyrimidine derivatives are often evaluated for their ability to inhibit DHFR, an enzyme crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to antitumor effects .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of pyrimidine derivatives:

- Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive functions, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antiviral Activity Assessment

A study assessed the antiviral activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Antitumor Efficacy

In another study focusing on the antitumor properties of pyrimidine analogs, researchers found that certain modifications to the structure of this compound enhanced its cytotoxic effects against cancer cell lines, paving the way for further investigations into its therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

2-Aminopyrimidin-4(3H)-one: This compound is structurally similar and has been used in the design of biologically active molecules.

Pyrrolo[2,3-d]pyrimidines: These compounds share a similar pyrimidine scaffold and exhibit a wide range of biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an azetidine ring, which contributes to its unique pharmacological properties. Research into its biological activity has primarily focused on its antimicrobial, antiviral, and anticancer effects.

- Molecular Formula: CHClNO

- Molecular Weight: 239.11 g/mol

- CAS Number: 1361112-09-5

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's mechanism may include:

- Inhibition of Enzyme Activity: It may act as a competitive inhibitor for certain kinases, affecting cell proliferation and survival.

- Induction of Apoptosis: Studies suggest that it can promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

In vitro studies have shown that the compound possesses antiviral activity, particularly against RNA viruses. The following table presents the IC values for viral inhibition:

| Virus | IC (µM) |

|---|---|

| Influenza A Virus | 5.0 |

| Hepatitis C Virus | 10.0 |

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cells, with IC values of 15 µM and 20 µM, respectively. The mechanism involved cell cycle arrest at the G1 phase and induction of apoptosis through caspase activation .

- Antimicrobial Efficacy : Another research article highlighted the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for persistent infections .

- Potential as a Therapeutic Agent : A comprehensive review discussed the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound. The review emphasized its potential as a lead compound for developing new drugs targeting various diseases due to its favorable pharmacokinetic properties .

Propiedades

IUPAC Name |

2-amino-4-(azetidin-3-yl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O.2ClH/c8-7-10-5(1-6(12)11-7)4-2-9-3-4;;/h1,4,9H,2-3H2,(H3,8,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUMCYUWGGQJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=O)NC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.